molecular formula C19H26N4O3S B11021017 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Cat. No.: B11021017
M. Wt: 390.5 g/mol
InChI Key: WOWOUHYSSLRNCJ-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide is a synthetic organic compound with a molecular formula of C19H26N4O3S. This compound is known for its unique chemical structure, which includes a pyrimidine ring and a sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the sulfonamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The pyrimidine ring may also interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
  • ethyl N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate

Uniqueness

2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-ethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide

InChI

InChI=1S/C19H26N4O3S/c1-4-6-7-15(5-2)18(24)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-12-14(3)21-19/h8-13,15H,4-7H2,1-3H3,(H,22,24)(H,20,21,23)

InChI Key

WOWOUHYSSLRNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

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